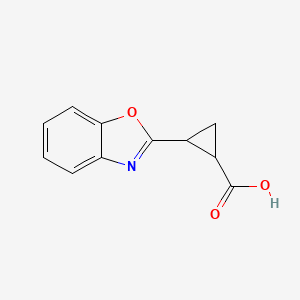

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid

Description

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is a compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-5-6(7)10-12-8-3-1-2-4-9(8)15-10/h1-4,6-7H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTHDEKCVGNAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239262 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142214-36-5 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a benzoxazole derivative. The reaction conditions often include the use of a strong base and a suitable cyclopropanating agent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

Biological Activity

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is a compound of growing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

The compound exhibits significant interactions with various enzymes and proteins, influencing biochemical pathways. It has been shown to bind to active sites on enzymes, leading to either inhibition or activation of enzymatic activities. For example, it can interact with proteases, impacting protein degradation pathways.

Cellular Effects

This compound affects cellular functions by modulating signaling pathways and gene expression. Research indicates that it may influence the MAPK/ERK pathway, which is crucial for regulating cell proliferation and survival.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Cell Proliferation | Modulates pathways affecting growth |

| Gene Expression | Alters transcription factors |

| Metabolic Activity | Influences metabolic processes |

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit enzymatic activity by preventing substrate access .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage in animal models. Lower doses may enhance cellular function and metabolic balance, while higher doses could lead to cytotoxicity. Studies have demonstrated that at certain concentrations, it shows selective toxicity towards cancer cells compared to normal cells .

Table 2: Dosage Effects Observed in Animal Studies

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 10 | Enhanced metabolic activity |

| 50 | Mild cytotoxicity in normal cells |

| 200 | Significant anti-cancer effects |

Metabolic Pathways

The compound participates in various metabolic pathways by interacting with enzymes and cofactors. These interactions can alter metabolite levels within cells, impacting overall cellular metabolism.

Transport and Distribution

Transport mechanisms for this compound involve specific transporters and binding proteins that regulate its localization within cells. Understanding these mechanisms is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its biological activity. It may be directed to specific organelles through targeting signals or post-translational modifications, which can influence its overall effectiveness in cellular contexts.

Research Applications

The compound has broad applications in scientific research:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Investigated for potential antimicrobial and anticancer properties.

- Medicine : Ongoing studies aim to explore therapeutic applications.

- Industry : Used in developing new materials and chemical processes .

Case Studies

Recent studies have highlighted the potential of benzoxazole derivatives in various biological contexts. For instance, a study focusing on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria while showing lower toxicity towards normal cells compared to cancer cells . These findings underscore the therapeutic potential of compounds within the benzoxazole family.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid, and how do reaction conditions impact yields?

- Methodology : Cyclopropanation reactions are frequently employed. For example, analogous syntheses involve coupling halogenated cyclopropane precursors (e.g., 1-bromo-2-chloroethane) with benzoxazole derivatives (e.g., 1,3-benzodioxol-5-yl nitriles) under basic conditions. Yields range from 77% to 79% depending on solvent polarity and temperature .

- Key Parameters :

| Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1-Bromo-2-chloroethane + nitrile derivative | Ethanol | 80–90 | 77–79 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirms cyclopropane ring integrity and benzoxazole substitution patterns (e.g., splitting patterns for cyclopropane protons).

- X-ray crystallography : Resolves spatial arrangement; hydrogen-bonding networks (e.g., R1²(6) motifs) stabilize crystal packing .

- HPLC/MS : Validates purity (>95%) and molecular mass .

Q. How does the benzoxazole moiety influence the compound’s solubility and reactivity?

- Methodology : The benzoxazole ring enhances π-π stacking in hydrophobic environments, reducing aqueous solubility. Reactivity studies suggest the carboxylic acid group participates in salt formation (e.g., hydrochloride salts for improved crystallinity) .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s solid-state stability?

- Methodology : Single-crystal X-ray diffraction (using SHELX software ) reveals intramolecular N–H⋯O hydrogen bonds between the benzoxazole nitrogen and carboxylic acid oxygen. These interactions, along with van der Waals forces, contribute to thermal stability (melting points >500 K) .

Q. How do substituents on the benzoxazole ring affect biological activity in SAR studies?

- Methodology :

- Electron-withdrawing groups (e.g., Cl at position 6) enhance metabolic stability, as seen in related compounds like 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoic acid .

- Steric effects : Bulky groups (e.g., isopropyl) at position 1 reduce enzymatic degradation but may hinder target binding .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodology : Density Functional Theory (DFT) simulations optimize the molecule’s geometry, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2. The cyclopropane ring’s strain energy (~27 kcal/mol) is critical for target selectivity .

Data Contradictions and Resolution

- Synthesis Yield Variability : Some routes report lower yields (<70%) when using non-polar solvents (e.g., toluene vs. ethanol). Resolution: Solvent polarity adjustments or microwave-assisted synthesis improve efficiency .

- Crystallographic System Discrepancies : While benzoxazole derivatives often form monoclinic crystals, the title compound adopts a triclinic system due to hydrogen-bonding variations. Confirm via full refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.